molecular formula C19H16F2N2O3S2 B2756273 N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226430-55-2

N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No.: B2756273
CAS No.: 1226430-55-2
M. Wt: 422.46
InChI Key: ROQPWIWBDJLBKK-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core. Key structural features include:

  • Position 3 substitution: A methyl(phenylsulfonyl)amino group, which introduces sulfonamide functionality. Sulfonamides are known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • N-substituent: A 3,5-difluorobenzyl group. Fluorinated aromatic rings are frequently employed to improve pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S2/c1-23(28(25,26)16-5-3-2-4-6-16)17-7-8-27-18(17)19(24)22-12-13-9-14(20)11-15(21)10-13/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQPWIWBDJLBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

    Substitution Reactions: The difluorobenzyl and phenylsulfonyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The difluorobenzyl and phenylsulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substituents, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex molecular structure that can be synthesized through multiple organic reactions. The general synthetic route includes:

  • Formation of the Thiophene Ring : Cyclization reactions from suitable precursors.
  • Introduction of the Carboxamide Group : Amidation reactions using appropriate amines.
  • Substitution Reactions : Nucleophilic substitutions to introduce the difluorobenzyl and phenylsulfonyl groups.

This multi-step synthesis allows for the generation of the compound with high purity and yield, which is essential for its application in research.

Medicinal Chemistry

N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation, possibly through mechanisms involving enzyme inhibition or receptor modulation.

Biological Mechanisms

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The possible mechanisms include:

  • Enzyme Inhibition : The compound may inhibit critical enzymes in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may influence receptor signaling pathways, affecting cellular responses and contributing to its pharmacological profile.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Development of Novel Polymers : Its chemical structure allows for the creation of new polymeric materials with enhanced properties.
  • Electronic Materials : The compound's electronic characteristics can be harnessed in the development of advanced electronic devices.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of thiophene carboxamides exhibited significant cytotoxicity against breast cancer cell lines, suggesting that this compound could be further explored as a lead compound for anticancer drug development .
  • Material Properties Investigation : Researchers synthesized a series of thiophene-based compounds and evaluated their properties for use in organic photovoltaics, showing that modifications like those present in this compound could enhance charge transport properties.

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: The 3,5-difluorobenzyl group in the target compound likely reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogues, a property observed in fluorinated pharmaceuticals .
  • Binding Affinity: The methyl(phenylsulfonyl)amino group may enhance interactions with hydrophobic binding pockets, as seen in sulfonamide-containing GPCR ligands like L748337 .
  • Synthetic Feasibility : The compound’s structure suggests compatibility with modular synthesis routes, similar to thiophene-carboxamide derivatives in .

Biological Activity

N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene carboxamides, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring, a carboxamide group, and substituents such as a difluorobenzyl group and a phenylsulfonyl group. The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : Cyclization reactions from suitable precursors.
  • Introduction of the Carboxamide Group : Amidation reactions using appropriate amines.
  • Substitution Reactions : Nucleophilic substitutions to introduce the difluorobenzyl and phenylsulfonyl groups.

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activities or disrupt cellular processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic pathways.
  • Receptor Modulation : It may affect receptor signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various pathogens.
  • Anticancer Activity : Investigations have shown that it may inhibit tumor cell proliferation in vitro, with low cytotoxicity to normal cells, making it a candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionModulates activity of specific enzymes

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. These findings suggest its potential use in treating bacterial infections.

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